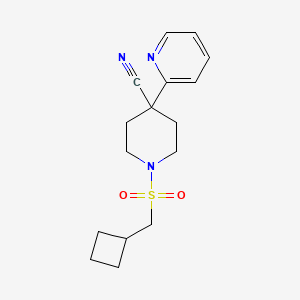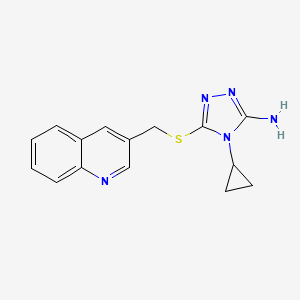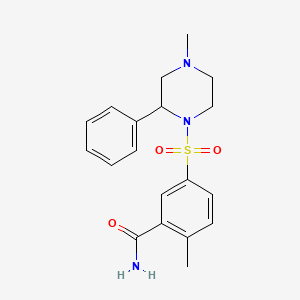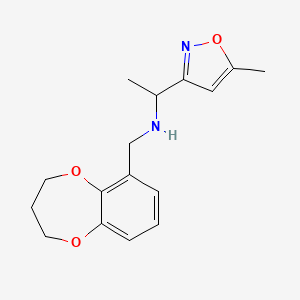![molecular formula C19H25N3O2 B7050299 N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide](/img/structure/B7050299.png)
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide is a complex organic compound featuring a cyclohexyl group, a 1,2,4-oxadiazole ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The cyclohexyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the oxadiazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its oxadiazole ring is particularly useful in the construction of heterocyclic compounds.
Biology: The biological activity of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide has been explored in various studies. It has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its unique structure makes it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The phenylpropanamide moiety may also play a role in enhancing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in inflammatory pathways.
Receptors: Binding to specific receptors can lead to modulation of cellular responses.
Comparison with Similar Compounds
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: This compound shares the oxadiazole ring but has a different substituent on the cyclohexyl group.
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: Another oxadiazole derivative with a different functional group.
Uniqueness: N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(15-9-5-3-6-10-15)18(23)20-14(2)19-21-17(22-24-19)16-11-7-4-8-12-16/h3,5-6,9-10,13-14,16H,4,7-8,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFZQKTGAJHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7050257.png)
![2-Methyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7050263.png)

![(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7050267.png)

![[1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone](/img/structure/B7050274.png)
![2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7050277.png)
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7050289.png)
![[4-(1-Hydroxycyclobutanecarbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7050294.png)
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-(furan-3-yl)ethanone](/img/structure/B7050297.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7050309.png)
![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide](/img/structure/B7050313.png)
